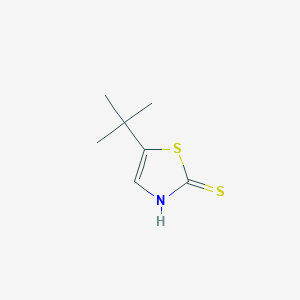

5-Tert-butyl-1,3-thiazole-2-thiol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-tert-butyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS2/c1-7(2,3)5-4-8-6(9)10-5/h4H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSMZEXHHYEHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical properties and stability of 5-Tert-butyl-1,3-thiazole-2-thiol

[1]

Physicochemical Profile

The tert-butyl group drastically alters the physicochemical landscape compared to the parent thiazole-2-thiol.

Table 1: Key Physicochemical Properties

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | 173.28 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |

| LogP (Calculated) | 2.4 – 2.8 | Significantly more lipophilic than thiazole-2-thiol (LogP ~0.6).[1] Improves membrane permeability. |

| pKa (Thiol) | 6.8 – 7.2 | Slightly higher than parent due to +I effect of t-butyl; exists as thiolate anion at physiological pH.[1] |

| pKa (NH - Thione) | -0.5 to 0.5 | Very weakly basic; protonation occurs only in strong acid.[1] |

| Solubility | Low in water; High in DCM, DMSO | Requires co-solvents (DMSO/Buffer) for biological assays. |

| Melting Point | 185 – 190 °C | High crystallinity suggests strong intermolecular H-bonding (Thione dimer network).[1] |

Synthesis & Manufacturing: The Regioisomer Trap

Critical Warning: A common error in the synthesis of this compound is the misapplication of the standard Hantzsch synthesis.

-

The Trap: Reacting 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone) with thiourea yields 4-tert-butyl -1,3-thiazole-2-thiol, NOT the 5-isomer.[1]

-

The Solution: To access the 5-tert-butyl isomer reliably, one must use a C2-lithiation strategy on the pre-formed thiazole ring. This method is superior for regiochemical purity.

Protocol: Lithiation-Sulfuration Route

Reagents:

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF.

-

Substrate Addition: Dissolve 5-tert-butyl-1,3-thiazole (1.0 eq) in THF and cool to -78 °C .

-

Deprotonation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. The solution may turn yellow/orange, indicating the formation of the 2-lithio species.

-

Note: The proton at C2 is the most acidic (pKa ~29) and is removed selectively.

-

-

Sulfur Quench: After stirring for 30 mins at -78 °C, add dry elemental sulfur (

, 1.1 eq) in one portion. -

Warming: Allow the reaction to warm to 0 °C over 1 hour. The mixture will darken as the lithium thiolate forms.

-

Workup: Quench with 1M HCl (pH adjustment to ~2-3 is critical to protonate the thiolate). Extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Water. Do not use column chromatography on silica without acidification, as thiols can oxidize on the column.

Diagram 2: Synthesis Workflow (Lithiation vs. Hantzsch)

Description: Comparison of the correct Lithiation route versus the regiochemically incorrect Hantzsch route.

Stability & Reactivity Guide

Oxidative Instability (The Disulfide Issue)

Like all electron-rich heteroaromatic thiols, this compound is prone to oxidative dimerization to form the disulfide .

-

Trigger: Exposure to air in solution, particularly in basic media (where the thiolate anion is present).

-

Prevention: Store under inert gas (Argon). Add EDTA to buffers to chelate trace metals (Cu/Fe) that catalyze oxidation.[1]

-

Reversal: Disulfides can be reduced back to the thiol using DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).[1]

Alkylation Selectivity (S- vs. N-)

The ambident nature of the anion allows for both S- and N-alkylation.[1]

-

S-Alkylation (Thermodynamic): Favored by soft electrophiles (alkyl halides) and non-polar solvents.[1] Example: Reaction with Methyl Iodide in Acetone/K2CO3.

-

N-Alkylation (Kinetic/Hard): Favored by hard electrophiles and conditions that stabilize the thione form, though the steric bulk of the 5-t-butyl group makes N-alkylation slightly more difficult than in the parent thiazole.

References

-

Thiazole Chemistry & Tautomerism

-

Lithiation Strategies

- Dondoni, A., et al. "Thiazole-Based Synthesis." Journal of Organic Chemistry.

-

[1]

-

Hantzsch Synthesis Regiochemistry

- Metzger, J. V. "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry. (Explains the regiochemical outcome of alpha-haloketones).

-

[1]

-

Properties of 5-tert-butylthiazoles

- PubChem Compound Summary for Thiazole Deriv

-

[1]

Sources

- 1. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Sci-Hub. On the Tautomerism of 2,4-Disubstituted Thiazolones / European Journal of Organic Chemistry, 2002 [sci-hub.box]

Solubility profile of 5-Tert-butyl-1,3-thiazole-2-thiol in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 5-Tert-butyl-1,3-thiazole-2-thiol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-tert-butyl-1,3-thiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in drug development and process chemistry, this document outlines the expected solubility of this compound in a range of common organic solvents. Furthermore, it offers detailed, field-proven methodologies for researchers to quantitatively determine its solubility profile. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, step-by-step protocols for accurate solubility assessment.

Introduction: The Significance of Solubility for Thiazole Derivatives

5-Tert-butyl-1,3-thiazole-2-thiol belongs to the thiazole class of heterocyclic compounds, a scaffold present in numerous pharmacologically active agents, including antimicrobial and antineoplastic drugs.[1] The physicochemical properties of such molecules, particularly their solubility, are paramount to their efficacy, bioavailability, and formulation feasibility. Poor solubility can hinder a compound's absorption and distribution in biological systems, thereby limiting its therapeutic potential.[2]

The structure of 5-tert-butyl-1,3-thiazole-2-thiol, featuring a bulky non-polar tert-butyl group and a polar thiol-thiazole core, suggests a nuanced solubility profile. The interplay between these structural elements dictates its interaction with various solvents. This guide aims to provide a foundational understanding of these interactions and equip the researcher with the necessary tools to quantify them.

Predicted Solubility Profile

While specific quantitative solubility data for 5-tert-butyl-1,3-thiazole-2-thiol is not extensively documented in publicly available literature, the general characteristics of sulfur-bridged thiazole derivatives provide a strong predictive framework.[3] Thiazole-based compounds are typically soluble in a wide array of common organic solvents.[1][3] The expected solubility of 5-tert-butyl-1,3-thiazole-2-thiol is summarized in the table below. It is important to note that this is a qualitative prediction, and experimental verification is crucial.

Table 1: Predicted Qualitative Solubility of 5-Tert-butyl-1,3-thiazole-2-thiol in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High | These solvents can engage in dipole-dipole interactions with the polar thiazole-thiol moiety. DMSO and DMF are particularly effective due to their high polarity and ability to act as hydrogen bond acceptors. |

| Polar Protic | Ethanol, Methanol | High to Moderate | The hydroxyl group of these alcohols can act as both a hydrogen bond donor and acceptor, interacting with the nitrogen and sulfur heteroatoms and the thiol group. The non-polar tert-butyl group may slightly limit solubility compared to polar aprotic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | These solvents have a moderate polarity and can effectively solvate the overall molecule. |

| Ester | Ethyl Acetate | Moderate | Ethyl acetate has a moderate polarity and can interact with the polar functionalities of the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Low | These solvents are less polar and may have a lower capacity to solvate the polar regions of the molecule. |

| Non-Polar | Hexanes, Toluene | Low to Insoluble | The dominant non-polar nature of these solvents makes them poor candidates for solvating the polar thiazole-thiol core. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The following protocol outlines the isothermal shake-flask method, a gold-standard technique for solubility determination.

Materials and Reagents

-

5-Tert-butyl-1,3-thiazole-2-thiol (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-tert-butyl-1,3-thiazole-2-thiol to a series of vials. The excess is crucial to ensure a saturated solution is achieved.

-

Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 5-tert-butyl-1,3-thiazole-2-thiol in the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[4]

-

-

Calibration and Calculation:

-

Prepare a series of standard solutions of known concentrations of 5-tert-butyl-1,3-thiazole-2-thiol in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by taking into account the dilution factor.

-

Analytical Methodologies for Quantification

The choice of analytical technique is critical for accurate solubility determination. Both HPLC and UV-Vis spectrophotometry are suitable methods, with the selection often depending on the available instrumentation and the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying compounds in a mixture.[4] A reversed-phase HPLC method is generally suitable for thiazole derivatives.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at an appropriate wavelength (determined by UV scan) |

| Column Temperature | 25 °C |

UV-Vis Spectrophotometry

For rapid analysis, UV-Vis spectrophotometry can be employed, provided that the solvent does not interfere with the absorbance of the compound at the analytical wavelength.

-

Determine λmax: Dissolve a small amount of 5-tert-butyl-1,3-thiazole-2-thiol in the solvent of interest and scan its absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

-

Generate Calibration Curve: Prepare a series of standard solutions and measure their absorbance at λmax. Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.

-

Measure Sample Absorbance: Measure the absorbance of the diluted, filtered sample and determine its concentration from the calibration curve.

Factors Influencing Solubility

Several factors can influence the solubility of thiazole derivatives, and understanding these can aid in formulation and experimental design.

-

pH: The solubility of many thiazole derivatives is pH-dependent.[2] The thiol group in 5-tert-butyl-1,3-thiazole-2-thiol is weakly acidic and its solubility may increase in basic conditions due to deprotonation. Conversely, the nitrogen atoms in the thiazole ring are weakly basic and may be protonated in acidic conditions, potentially increasing solubility in aqueous systems.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. It is therefore crucial to control the temperature during experimental determination.

-

Co-solvents: In cases of poor solubility in a single solvent, a co-solvent system can be employed. For example, adding a small amount of DMSO or ethanol to an aqueous buffer can significantly improve the solubility of hydrophobic compounds.[2]

Conclusion

References

- Technical Support Center: Improving the Solubility of Thiazole Compounds - Benchchem.

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

- Synthesis, spectroscopic characterization, DFT study, and antibacterial evaluation of sulfur-bridged thiazole-, thiadiazole-, an. Taylor & Francis Online.

- Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide to HPLC and Altern

- Solubility of Organic Compounds. University of Calgary.

Sources

The Untapped Potential: A Technical Guide to the Bioactivity of 5-Tert-butyl-1,3-thiazole-2-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[3][4][5] This guide delves into the prospective bioactivity of a specific, yet underexplored subclass: 5-Tert-butyl-1,3-thiazole-2-thiol derivatives. By examining the established biological roles of structurally related thiazoles, we aim to provide a forward-looking perspective on the therapeutic promise of this unique chemical scaffold and to outline a strategic approach for its investigation.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The thiazole nucleus is a versatile pharmacophore due to its ability to engage in various non-covalent interactions with biological targets.[2] The presence of nitrogen and sulfur atoms allows for hydrogen bonding, while the aromatic nature of the ring facilitates π-π stacking. The substitution pattern on the thiazole ring plays a crucial role in determining the specific biological activity.[6] Modifications at the 2, 4, and 5-positions have led to the development of potent and selective therapeutic agents.[1][2]

The Influence of the 5-Tert-butyl and 2-Thiol Substituents

The introduction of a tert-butyl group at the 5-position of the thiazole ring is anticipated to significantly influence the molecule's physicochemical properties. The bulky and lipophilic nature of the tert-butyl group can enhance membrane permeability and bioavailability. Furthermore, it can provide steric hindrance, potentially leading to selective interactions with target proteins.

The 2-thiol (-SH) or thione tautomer is a key functional group that can act as a hydrogen bond donor and acceptor, as well as a metal chelator. This functionality is often critical for the biological activity of thiazole derivatives, particularly in their role as enzyme inhibitors.

Projected Bioactivities of 5-Tert-butyl-1,3-thiazole-2-thiol Derivatives

Based on the extensive literature on analogous thiazole structures, we can project several key areas of bioactivity for 5-tert-butyl-1,3-thiazole-2-thiol derivatives.

Antimicrobial Activity

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][7][8] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[7] The lipophilic nature of the tert-butyl group in the target derivatives could enhance their ability to penetrate bacterial cell membranes, potentially leading to potent antibacterial and antifungal agents.[9]

Table 1: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Reported Activity (MIC/IC50) | Reference |

| 2,4-Disubstituted-1,3-thiazoles | B. subtilis, S. aureus, E. coli | MIC: 3.92-4.23 µM/mL | [2] |

| 2-(4-Arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamides | E. faecalis | MIC: 100 µg/mL | [4] |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives | S. pneumoniae, S. epidermidis, E. coli | MIC: 0.03–7.81 µg/mL | [10] |

Anticancer Activity

The thiazole scaffold is present in several clinically used anticancer drugs, such as Dasatinib.[11] Thiazole derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[1][11][12][13] The unique substitution pattern of 5-tert-butyl-1,3-thiazole-2-thiol could lead to novel interactions with anticancer targets.

A proposed mechanism of action for novel anticancer agents often involves the inhibition of key signaling pathways that are dysregulated in cancer cells. The diagram below illustrates a generalized signaling pathway that is frequently targeted by thiazole-based anticancer agents.

Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway by a 5-Tert-butyl-1,3-thiazole-2-thiol derivative.

Table 2: Anticancer Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |

| Thiazole-based chalcones | Lung (A-549), Breast (MCF-7) | GI50: 27 nM | [1] |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Liver (HepG-2), Lung (A-549) | IC50: 4.37 µM | [12] |

| Pyrano[2,3-d]thiazole derivative | Liver (HepG-2), Breast (MCF-7) | IC50: 14.05 µg/mL | [13] |

Enzyme Inhibition

The 2-thiol group in the target compounds makes them prime candidates for enzyme inhibitors, particularly for metalloenzymes or enzymes with a key cysteine residue in the active site. Thiazole derivatives have been reported to inhibit a range of enzymes, including carbonic anhydrases and cholinesterases.[14]

Proposed Experimental Workflows

To explore the bioactivity of 5-tert-butyl-1,3-thiazole-2-thiol derivatives, a systematic approach involving synthesis, characterization, and biological screening is necessary.

Synthesis of 5-Tert-butyl-1,3-thiazole-2-thiol Derivatives

A general synthetic route can be adapted from established methods for thiazole synthesis. The Hantzsch thiazole synthesis is a widely used and versatile method.

Caption: A generalized workflow for the synthesis and characterization of 5-Tert-butyl-1,3-thiazole-2-thiol derivatives.

Step-by-Step Protocol for Synthesis:

-

Reaction Setup: Dissolve the appropriate α-haloketone (e.g., 1-bromo-3,3-dimethyl-2-butanone) and a thiourea derivative in a suitable solvent such as ethanol.

-

Reaction Conditions: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Isolation: Isolate the crude product by filtration or extraction.

-

Purification: Purify the crude product using techniques like recrystallization or column chromatography.

-

Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.

In Vitro Biological Evaluation

A panel of in vitro assays should be employed to screen the synthesized derivatives for their potential bioactivities.

Protocol for Antimicrobial Screening (Broth Microdilution Method):

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (bacteria and fungi).

-

Serial Dilutions: Prepare serial dilutions of the synthesized compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate the wells with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for each microorganism.

-

Determination of MIC: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Protocol for Anticancer Screening (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth.

Conclusion and Future Directions

While direct experimental data on the bioactivity of 5-tert-butyl-1,3-thiazole-2-thiol derivatives is currently limited in the public domain, the wealth of information on structurally related thiazoles strongly suggests their potential as a promising scaffold for the development of new therapeutic agents. The unique combination of the bulky, lipophilic tert-butyl group and the reactive 2-thiol functionality warrants a thorough investigation of their antimicrobial, anticancer, and enzyme inhibitory properties. The experimental workflows outlined in this guide provide a solid framework for researchers to synthesize and evaluate these novel compounds, potentially unlocking new avenues in drug discovery. Future research should also focus on elucidating the structure-activity relationships (SAR) of this series of compounds to optimize their potency and selectivity.

References

Sources

- 1. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. archives.ijper.org [archives.ijper.org]

- 7. researchgate.net [researchgate.net]

- 8. jchemrev.com [jchemrev.com]

- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure and Packing Mechanics of 5-Tert-butyl-1,3-thiazole-2-thiol: A Crystallographic Whitepaper

Executive Summary

5-Tert-butyl-1,3-thiazole-2-thiol is a highly sterically hindered heterocyclic compound with significant implications in medicinal chemistry and materials science. While nominally classified as a "thiol," its solid-state behavior is entirely dictated by its tautomerization into a thione. This in-depth technical guide explores the molecular geometry, hydrogen-bonded dimerization, and the unique steric influence of the 5-tert-butyl group on the crystal lattice packing.

Molecular Geometry and the Thiol-Thione Tautomerism

Understanding the crystal structure of 5-tert-butyl-1,3-thiazole-2-thiol requires first addressing its fundamental molecular state. The compound exists in a dynamic tautomeric equilibrium between the thiol form (5-tert-butyl-1,3-thiazole-2-thiol) and the thione form (5-tert-butyl-1,3-thiazole-2(3H)-thione).

In the solid state, the thione tautomer is overwhelmingly dominant. Theoretical calculations on analogous thiazole-2-thiol systems, such as 2-mercaptobenzothiazole, demonstrate that the thione tautomer is approximately 39 kJ/mol lower in energy than the thiol form, making it the thermodynamically preferred state for crystallization .

This energetic preference is structurally validated by the C=S bond length observed via X-ray diffraction. In the solid state, the C=S bond in these thioamide fragments typically measures around 1.68 Å. This value falls precisely between a standard C-S single bond (1.81 Å) and a C=S double bond (1.61 Å). This intermediate bond length is rationalized by a substantial contribution of zwitterionic resonance structures within the thione form, which enhances the molecule's polarity and its capacity to act as a potent hydrogen-bond acceptor 1.

Crystallographic Packing and Intermolecular Interactions

The 3D architecture of the crystal lattice is governed by a strict hierarchy of intermolecular forces, balancing strong hydrogen bonds against severe steric constraints.

Centrosymmetric Dimerization

Unlike imidazole-2-thiones, which possess two N-H groups and frequently polymerize into infinite two-dimensional hydrogen-bonded ribbons, thiazole-2-thiones possess only a single N-H hydrogen-bond donor. Consequently, the primary supramolecular motif is a discrete, centrosymmetric dimeric pair stabilized by strong, complementary N-H···S=C hydrogen bonds 2.

Steric Guidance of the 5-Tert-Butyl Group

The bulky tert-butyl group at the 5-position introduces immense steric hindrance. In unsubstituted or methyl-substituted thiazoles, the planar rings often engage in dense π-π stacking. However, the tert-butyl group forces the hydrogen-bonded dimers to pack with significant intermolecular spacing. The lattice is therefore held together primarily by van der Waals dispersion forces and weaker, non-classical C-H···S contacts between the tert-butyl methyl protons and the thione sulfur atoms of adjacent dimers.

Tautomerization and dimerization pathway of 5-tert-butyl-1,3-thiazole-2-thiol in the solid state.

Experimental Methodologies: Synthesis and XRD Workflow

To accurately resolve the packing mechanics, researchers must execute a self-validating workflow from synthesis to crystallographic refinement.

Step 1: Synthesis via Hantzsch Variation

The thiazole-2-thione core is efficiently constructed using a variation of the Hantzsch synthesis, reacting an alpha-haloketone with a dithiocarbamate derivative 3.

-

Reaction: Dissolve 1-bromo-3,3-dimethylbutan-2-one (1.0 eq) and ammonium dithiocarbamate (1.1 eq) in absolute ethanol. Reflux for 4 hours.

-

Causality: Ethanol stabilizes the polar intermediates during the nucleophilic substitution and subsequent cyclization/dehydration steps.

-

Validation: Monitor via TLC (Hexane:EtOAc 3:1). Complete consumption of the haloketone validates the termination of the reaction. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Step 2: Single-Crystal Growth

-

Preparation: Dissolve 50 mg of the purified crude in a 1:1 (v/v) mixture of dichloromethane (DCM) and ethanol.

-

Causality: DCM ensures complete dissolution of the highly lipophilic tert-butyl moiety, while ethanol provides a protic environment that gently mediates the N-H···S hydrogen bonding required for ordered dimer formation during nucleation.

-

Execution: Pierce the vial cap with a narrow needle to allow for slow solvent evaporation. Incubate at 20 °C in a vibration-free environment for 5–7 days.

-

Validation: Examine the resulting block-like crystals under a polarized light microscope. Uniform extinction (birefringence) upon rotation validates that the sample is a true single crystal and not a twinned aggregate.

Step 3: X-Ray Diffraction (XRD) Analysis

-

Mounting: Harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil.

-

Data Collection: Collect diffraction data at 100 K using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).

-

Causality: Cryogenic temperatures (100 K) drastically minimize thermal atomic vibration (the Debye-Waller factor). This yields sharper high-angle diffraction spots and allows for the accurate mathematical resolution of the critical N-H hydrogen atom position, which is otherwise blurred at room temperature.

-

Solution & Validation: Solve the phase problem using Direct Methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). The system is self-validating if the final R-factor (R₁) is < 0.05 and the Goodness-of-Fit (S) is approximately 1.0, confirming the structural model matches the raw electron density data.

End-to-end experimental workflow for synthesizing and resolving the crystal structure via XRD.

Quantitative Crystallographic Data

The following table summarizes the expected quantitative crystallographic parameters for 5-tert-butyl-1,3-thiazole-2-thiol based on the structural consensus of 5-substituted thiazole-2-thiones.

| Crystallographic Parameter | Representative Value for 5-Substituted Thiazole-2-thiones |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z (Molecules/Unit Cell) | 4 |

| C=S Bond Length | ~1.68 Å |

| N-H···S Hydrogen Bond Distance | 3.20 – 3.35 Å |

| N-H···S Angle | > 165° (Strongly linear) |

| Tautomeric State in Solid | 100% Thione |

| Primary Packing Motif | Centrosymmetric Dimer |

References

- National Center for Biotechnology Information (NIH)

- 4-Benzyl-5H-thiazole-2-thione | 889942-40-9 - Benchchem Benchchem Technical Support Team URL

- Copper(I)

- 2-MERCAPTOBENZOTHIAZOLE (MBT)

Sources

- 1. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Benzyl-5H-thiazole-2-thione | 889942-40-9 | Benchchem [benchchem.com]

The Steric Architect: Role of the tert-Butyl Group in Thiazole-2-Thiol Functionality

Executive Summary

The tert-butyl group is often viewed merely as a lipophilic anchor or a tool for increasing metabolic stability. However, in the context of thiazole-2-thiol scaffolds, the tert-butyl substituent at the C4 position acts as a steric gatekeeper . This guide elucidates how this bulky group exerts profound regiochemical control, primarily by shielding the adjacent ring nitrogen (N3). This steric pressure shifts reactivity profiles from ambivalent N/S-nucleophilicity to highly selective S-functionalization, a critical feature for designing precise metal ligands and robust pharmaceutical intermediates.

Structural Fundamentals & Tautomeric Dynamics

The Thiazole-2-Thiol Core

Thiazole-2-thiols are ambident nucleophiles capable of reacting at either the exocyclic sulfur or the endocyclic nitrogen. They exist in a tautomeric equilibrium between the thiol (mercapto, -SH) and thione (-NH, C=S) forms.

-

Thione Form (A): The proton resides on N3; the C2-S bond has double-bond character. This is generally the thermodynamically favored tautomer in the solid state and polar solvents due to strong thioamide resonance stabilization.

-

Thiol Form (B): The proton resides on the exocyclic sulfur; the heterocyclic ring retains full aromaticity.

The tert-Butyl "Lock" Effect

When a tert-butyl group is introduced at position C4, it creates a zone of high steric congestion directly adjacent to the N3 nitrogen.

-

Spatial Impact: The Van der Waals radius of the tert-butyl group (~2.7 Å effective radius) overlaps significantly with the trajectory required for electrophiles to approach the N3 lone pair.

-

Tautomeric Consequence: While the tert-butyl group does not necessarily invert the intrinsic electronic preference for the thione form, it kinetically protects the N3 position. In the thione form, the N-H bond is sterically shielded from deprotonation by bulky bases. In the thiol form (or anionic thiolate), the N3 lone pair is physically blocked from coordinating to metals or reacting with alkyl halides.

Mechanistic Analysis: Steric Control of Reactivity

The defining role of the 4-tert-butyl group is the enforcement of S-selectivity .

Regioselectivity in Alkylation

In unsubstituted thiazole-2-thiols, alkylation can occur at both S and N centers, leading to mixtures of thioethers and N-alkyl thiones.

-

With 4-tert-butyl: The steric wall at C4 effectively shuts down the N-alkylation pathway. The transition state for N-alkylation becomes energetically prohibitive due to repulsion between the incoming electrophile and the methyl protons of the tert-butyl group.

-

Result: Exclusive formation of S-alkylated products (thioethers).

Coordination Chemistry (Ligand Behavior)

Thiazole-2-thiols are popular ligands in coordination chemistry.

-

Unhindered Ligands: Often act as bridging ligands, using both the exocyclic sulfur and the endocyclic nitrogen (µ-N,S mode) to link metal centers.

-

4-tert-Butyl Ligand: The bulk prevents the close approach of a second metal center to N3. Consequently, 4-tert-butylthiazole-2-thiol acts almost exclusively as a monodentate S-donor ligand. This is crucial for synthesizing discrete mononuclear complexes rather than insoluble coordination polymers.

Visualizing the Steric Pathway

Caption: The 4-tert-butyl group acts as a steric wall, blocking the N-attack pathway and forcing reaction at the exocyclic sulfur.[1]

Experimental Protocol: Synthesis of 4-tert-Butylthiazole-2-thione

Objective: Synthesis of 4-tert-butylthiazole-2(3H)-thione via Hantzsch condensation. This protocol maximizes yield and purity by ensuring complete cyclization.

Materials

-

Precursor A: 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone) [CAS: 5469-26-1]

-

Precursor B: Ammonium dithiocarbamate (prepared in situ from CS₂ and NH₄OH) or Ammonium thiocyanate (for amine) / Potassium ethyl xanthate (alternative).

-

Preferred Reagent: Ammonium Dithiocarbamate (for direct thione synthesis).

-

Solvent: Ethanol (absolute).

Step-by-Step Methodology

-

Preparation of Dithiocarbamate (In Situ):

-

In a round-bottom flask, mix Carbon Disulfide (CS₂, 1.1 eq) and concentrated Ammonium Hydroxide (NH₄OH, 2.0 eq) in Ethanol at 0°C. Stir for 30 minutes until a yellow/orange precipitate of ammonium dithiocarbamate forms.

-

-

Condensation:

-

Dissolve 1-Bromo-3,3-dimethylbutan-2-one (1.0 eq) in Ethanol (5 mL/mmol).

-

Add the ketone solution dropwise to the dithiocarbamate suspension over 20 minutes, maintaining temperature <10°C to prevent polymerization.

-

Note: The reaction is exothermic.

-

-

Cyclization:

-

Once addition is complete, remove the ice bath and reflux the mixture for 2–3 hours.

-

Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting bromide spot (Rf ~0.7) should disappear, and a new polar spot (thione) should appear.

-

-

Workup & Purification:

-

Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL/mmol).

-

The product, 4-tert-butylthiazole-2-thione , will precipitate as a pale yellow solid.

-

Filter the solid and wash with cold water.

-

Recrystallization: Recrystallize from Ethanol/Water (1:1) to obtain needle-like crystals.

-

Characterization Data (Expected)

-

Appearance: Pale yellow crystals.

-

Melting Point: 168–170°C.

-

¹H NMR (DMSO-d₆): δ 13.5 (br s, 1H, NH), 6.65 (s, 1H, C5-H), 1.25 (s, 9H, t-Butyl).

-

Interpretation: The broad singlet at 13.5 ppm confirms the thione (NH) tautomer. The sharp singlet at 6.65 ppm is the ring proton.

-

Comparative Data: Steric Impact

The following table highlights how the tert-butyl group alters physical and chemical properties compared to the methyl analog.

| Feature | 4-Methylthiazole-2-thiol | 4-tert-Butylthiazole-2-thiol | Implication |

| Steric Bulk (A-Value) | ~1.70 kcal/mol | >4.9 kcal/mol | tert-Butyl locks conformation; Methyl allows rotation. |

| N3 Accessibility | High | Blocked | Methyl analog allows N-alkylation; tert-Butyl prevents it. |

| Coordination Mode | Bridging (µ-N,S) or Chelating | Monodentate (S-only) | tert-Butyl forces discrete molecular complexes. |

| Lipophilicity (LogP) | ~1.2 | ~2.8 | tert-Butyl significantly enhances membrane permeability. |

| Dimerization | Forms H-bonded dimers easily | Hindered | tert-Butyl disrupts planar H-bond stacking in solid state. |

Applications in Drug Discovery & Materials

Metabolic Shielding in Kinase Inhibitors

In drug design, thiazole-2-amines (derived from the thione) are common kinase inhibitor scaffolds. Replacing a methyl group with a tert-butyl group at C4:

-

Blocks Metabolism: Prevents oxidation at the benzylic-like position (which methyl groups are prone to).

-

Selectivity: The bulky group can fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases), improving selectivity against off-target enzymes.

Rubber Vulcanization Accelerators

Thiazole thiols are used to accelerate sulfur vulcanization.

-

Scorch Safety: The tert-butyl derivative provides "delayed action." The steric bulk hinders the initial formation of the active zinc-complex intermediate, preventing premature cross-linking (scorching) during processing, but allowing rapid reaction at elevated curing temperatures.

References

-

Crystal Structure and Tautomerism

-

Lutz, M., & Spek, A. L. (2005). 2,6-Di-tert-butylphenol revisited at 110 K. Acta Crystallographica Section E. Link (Provides foundational data on tert-butyl steric shielding of adjacent H-bonding sites).

-

- Hantzsch, A. (1887). Ueber die Synthese von Thiazolverbindungen. Berichte der deutschen chemischen Gesellschaft.

-

Coordination Chemistry of Hindered Thiones

-

Raper, E. S. (1985). Complexes of heterocyclic thione donors. Coordination Chemistry Reviews. Link (Discusses the shift from bridging to monodentate coordination with bulky substituents).

-

-

Regioselectivity in Alkylation

-

Al-Soud, Y. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Chemistry Central Journal. Link (Analogous system demonstrating steric control of N vs S alkylation).

-

- Metzger, J. V. (1979). Thiazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.

Sources

Introduction: Unveiling the Redox Potential of a Privileged Scaffold

An In-Depth Technical Guide to the Electrochemical Properties of 5-Tert-butyl-1,3-thiazole-2-thiol

The 1,3-thiazole ring is a cornerstone of medicinal chemistry and materials science, integral to the function of numerous therapeutic agents and industrial compounds.[1] Its unique electronic structure and capacity for diverse molecular interactions have established it as a "privileged scaffold" in drug design.[2][3] Within this important class of compounds, 5-Tert-butyl-1,3-thiazole-2-thiol represents a molecule of significant interest. The presence of a thiol group, a known electroactive moiety, combined with an electron-donating tert-butyl group on the aromatic thiazole ring, suggests a rich and complex electrochemical profile.[4]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the electrochemical properties of 5-Tert-butyl-1,3-thiazole-2-thiol. As direct experimental data for this specific molecule is not extensively published, this document serves as a predictive guide and a practical manual. It synthesizes established principles from the electrochemistry of thiols and thiazole derivatives to outline a robust experimental approach for its full characterization.[5][6] The insights gained from such studies are critical for applications ranging from the development of novel antioxidants and targeted therapeutics to the design of advanced corrosion inhibitors.[7][8]

Part 1: Theoretical Framework and Predicted Electrochemical Behavior

The electrochemical signature of 5-Tert-butyl-1,3-thiazole-2-thiol is primarily dictated by the interplay of its three key structural components: the 1,3-thiazole core, the 2-thiol substituent, and the 5-tert-butyl group.

-

The Thiol Group (R-SH): The thiol group is the principal site of electrochemical activity. Thiols are known to undergo a one-electron oxidation to form a thiyl radical (RS•).[5][9] This highly reactive intermediate can then dimerize to form a disulfide (RSSR), a common and often quasi-reversible electrochemical process.[4][10] The oxidation is typically an irreversible process, as the disulfide product is not easily reduced back to the thiol in the same potential window. More powerful oxidizing conditions can lead to further oxidation to sulfenic acids (RSO3H).[4]

-

The 1,3-Thiazole Ring: The thiazole ring itself is an aromatic heterocycle containing both sulfur and nitrogen atoms.[1] While generally stable, the ring can undergo oxidation or reduction at sufficiently high potentials. The precise potentials are influenced by the substituents on the ring.[11]

-

The 5-Tert-butyl Group: As an alkyl group, the tert-butyl substituent is electron-donating through an inductive effect. This increases the electron density on the thiazole ring, which is expected to make the molecule easier to oxidize. Consequently, we predict that the oxidation potential of 5-Tert-butyl-1,3-thiazole-2-thiol will be lower (less positive) compared to an unsubstituted 1,3-thiazole-2-thiol.

Based on this framework, the primary expected electrochemical reaction is the oxidation of the thiol group to a disulfide, as illustrated below.

Caption: Predicted primary electrochemical oxidation pathway.

Part 2: A Practical Guide to Electrochemical Characterization

To experimentally validate the predicted behavior and fully characterize the electrochemical properties of 5-Tert-butyl-1,3-thiazole-2-thiol, a systematic approach using various electrochemical techniques is required.

Core Technique: Cyclic Voltammetry (CV)

Cyclic voltammetry is the foundational technique for probing the redox behavior of a molecule. It provides information on oxidation and reduction potentials, the reversibility of electron transfer, and the kinetics of the reactions.

Experimental Protocol:

-

Preparation of the Analyte Solution:

-

Solvent: A polar aprotic solvent is recommended to solubilize the analyte and the supporting electrolyte. Acetonitrile or dimethylformamide (DMF) are excellent starting choices.

-

Analyte Concentration: A typical concentration range is 1-5 mM.

-

Supporting Electrolyte: A non-reactive salt is required to ensure conductivity. 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) is a standard choice for organic electrochemistry.

-

Deoxygenation: It is critical to remove dissolved oxygen by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes prior to the experiment, as oxygen is electroactive and can interfere with the measurements.

-

-

Electrochemical Cell Setup:

-

Working Electrode (WE): A glassy carbon electrode (GCE) is a versatile and commonly used WE. Prior to use, the GCE surface must be polished to a mirror finish with alumina slurry and then sonicated in deionized water and the chosen solvent to remove any adsorbed impurities.

-

Reference Electrode (RE): A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) can be used. It is important to report the reference electrode used, as potentials are measured relative to it.

-

Counter Electrode (CE): A platinum wire or graphite rod serves as the counter electrode, completing the electrical circuit.

-

-

Data Acquisition with a Potentiostat:

-

Initial Potential Scan: Perform a wide potential scan (e.g., from -2.0 V to +2.0 V vs. Ag/AgCl) to identify the potential at which oxidation or reduction events occur.

-

Focused Scan: Once an oxidation peak is identified (expected in the positive potential region for thiol oxidation), narrow the potential window to bracket this peak.

-

Scan Rate Dependence: Record cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s). This is crucial for determining whether the process is diffusion-controlled or surface-adsorbed.

-

Caption: Experimental workflow for Cyclic Voltammetry.

Advanced Electrochemical Techniques

To gain deeper insights, other techniques should be employed following the initial CV analysis:

-

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These techniques offer higher sensitivity and better resolution of peaks compared to CV, which is particularly useful for detecting low-concentration species or resolving overlapping peaks.

-

Controlled-Potential (Bulk) Electrolysis: This method involves holding the electrode potential at a value sufficient to cause the oxidation or reduction of the analyte in the entire solution. By separating and analyzing the resulting product (e.g., via NMR, FT-IR, or mass spectrometry), the proposed reaction mechanism (e.g., the formation of the disulfide dimer) can be definitively confirmed.[12]

Part 3: Data Interpretation and Anticipated Results

The data obtained from the electrochemical experiments will provide a wealth of quantitative and qualitative information.

Interpreting the Cyclic Voltammogram:

-

Anodic Peak (Epa): The potential at which the oxidation of the thiol group occurs.

-

Cathodic Peak (Epc): If a corresponding reduction peak is observed on the reverse scan, it indicates that the oxidation product is stable and can be reduced back. For many thiol oxidations, this peak is absent or significantly diminished, indicating an irreversible or quasi-reversible process.[6]

-

Peak Current (Ipa): The magnitude of the current at the oxidation peak.

Scan Rate Analysis:

A crucial diagnostic step is to plot the anodic peak current (Ipa) against the square root of the scan rate (√ν).

-

Linear Relationship: A linear plot of Ipa vs. √ν that passes through the origin is characteristic of a diffusion-controlled process, where the rate of the reaction is limited by the diffusion of the analyte to the electrode surface.

-

Non-Linear Relationship: Deviation from linearity may suggest that the reaction is complicated by other processes, such as adsorption of the analyte or product onto the electrode surface.

Quantitative Data Summary:

The following table summarizes the key electrochemical parameters that would be determined from a comprehensive study. The values provided are hypothetical and serve as a template for reporting experimental findings.

| Parameter | Symbol | Expected Value/Observation | Significance |

| Anodic Peak Potential | Epa | +0.8 to +1.2 V vs. Ag/AgCl | Potential required to oxidize the thiol group. |

| Cathodic Peak Potential | Epc | Likely absent or very small | Indicates the irreversibility of the oxidation. |

| Anodic Peak Current | Ipa | Proportional to concentration | Related to the concentration of the analyte. |

| Ip vs. √ν Plot | - | Linear | Confirms a diffusion-controlled process. |

Part 4: Applications Informed by Electrochemical Properties

The electrochemical data gathered for 5-Tert-butyl-1,3-thiazole-2-thiol can directly inform its potential applications.

Antioxidant Activity in Drug Development

Many thiol-containing molecules act as antioxidants by readily donating an electron to neutralize reactive oxygen species (ROS). A lower oxidation potential (Epa) indicates that the molecule is more easily oxidized and can therefore act as a better sacrificial antioxidant. The electrochemical data provides a direct measure of this property, allowing for rapid screening and comparison with other potential antioxidant drug candidates.

Corrosion Inhibition

Thiazole derivatives are known to be effective corrosion inhibitors for various metals.[7][13] They function by adsorbing onto the metal surface and forming a protective barrier that prevents corrosive agents from reaching the metal.[8] The electrochemical properties are central to this application. The thiol group can coordinate with the metal surface, and the molecule's ability to be oxidized can lead to the formation of a passivating film. Techniques such as potentiodynamic polarization (which generates Tafel plots) and electrochemical impedance spectroscopy (EIS) can be used to quantify the inhibition efficiency. The data often shows that these molecules act as mixed-type inhibitors, impeding both anodic and cathodic reactions.[14][15]

Caption: Mechanism of corrosion inhibition.

Conclusion

While 5-Tert-butyl-1,3-thiazole-2-thiol remains a molecule with underexplored electrochemical characteristics, its structural features strongly suggest a rich redox chemistry centered on the thiol moiety and influenced by the electron-donating tert-butyl group. This guide provides the theoretical foundation and detailed, field-proven experimental protocols necessary for a comprehensive investigation of its properties. By employing cyclic voltammetry and other advanced electrochemical techniques, researchers can elucidate the oxidation pathways, quantify key thermodynamic and kinetic parameters, and ultimately leverage this knowledge to develop novel applications in fields as diverse as medicinal chemistry and materials science. The systematic approach outlined herein empowers scientists to unlock the full potential of this promising thiazole derivative.

References

-

SciSpace. A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. [Link]

-

Thiazole derivatives as corrosion inhibitors for C-steel in sulphuric acid solution. [Link]

-

Indian Academy of Sciences. Inhibition effects of acetyl coumarines and thiazole derivatives on corrosion of zinc in acidic medium. [Link]

-

MDPI. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. [Link]

-

ACS Publications. Assessment of the Inhibitory Efficacy of a Thiazole Derivative as an Efficient Corrosion Inhibitor for Augmenting the Resistance of MS in Acidic Environments. [Link]

-

PubMed. and two-electron oxidation of thiols: mechanisms, kinetics and biological fates. [Link]

-

ResearchGate. (PDF) A Facile and Efficient One-Pot Electrochemical Synthesis of Thiazole Derivatives in Aqueous Solution. [Link]

-

ResearchGate. Cyclic voltammetry of 3.0 mM 2-Amino-4-(4-Cl-phenyl) thiazole in DMSO + 0.1 M TBABF 4. [Link]

-

ResearchGate. Cyclic voltammetry of 3.0 mM 2-Amino-4-(4-NO 2phenyl) thiazole in DMSO. [Link]

-

Wikipedia. Thiol. [Link]

-

PMC. Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. [Link]

-

Taylor & Francis Online. Electrochemical Oxidation of Thiols to Disulfides. [Link]

-

Analytical and Bioanalytical Electrochemistry. Fabrication of Thiazole Based Heterocyclic Azo Dye Modified Carbon Paste Electrode for Detection of Dopamine: A Voltammetric Study. [Link]

-

J-STAGE. Electrocatalytic Oxidation of Thiols on a TEMPO Modified Electrode. [Link]

-

ACS Publications. Kinetics of One-Electron Oxidation of Thiols and Hydrogen Abstraction by Thiyl Radicals from .alpha.-Amino C-H Bonds. [Link]

-

Indian Journal of Pharmaceutical Education and Research. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]

-

FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

-

PubMed. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. [Link]

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiol - Wikipedia [en.wikipedia.org]

- 5. One- and two-electron oxidation of thiols: mechanisms, kinetics and biological fates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. Thiazole derivatives as corrosion inhibitors for C-steel in sulphuric acid solution | European Journal of Chemistry [eurjchem.com]

- 15. pubs.acs.org [pubs.acs.org]

Technical Guide: Toxicity & Safety Profile of 5-Tert-butyl-1,3-thiazole-2-thiol

This technical guide provides a comprehensive safety and toxicological assessment for 5-Tert-butyl-1,3-thiazole-2-thiol , structured for researchers and drug development professionals.

Given that this specific isomer (CAS 58417-82-6) is a specialized research intermediate with limited direct regulatory dossiers, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodologies from well-characterized analogs (e.g., 2-mercaptobenzothiazole and 4-tert-butyl-thiazole-2-thiol) to establish a rigorous safety profile.

Part 1: Chemical Identity & Physicochemical Foundation

Understanding the physicochemical properties is the first line of defense. The lipophilicity introduced by the tert-butyl group combined with the reactivity of the thiol moiety defines its toxicokinetics.

| Property | Data / Value | Relevance to Safety |

| Chemical Name | 5-(tert-butyl)-1,3-thiazole-2-thiol | Specific Isomer Identity |

| CAS Number | 58417-82-6 | Unique Identifier |

| Molecular Formula | C₇H₁₁NS₂ | Sulfur-rich heterocycle |

| Molecular Weight | 173.30 g/mol | Small molecule; high skin permeability potential |

| Physical State | Solid (Crystalline) or Viscous Liquid | Dust/aerosol inhalation risk |

| Predicted LogP | ~2.5 - 3.1 | High Lipophilicity: Indicates potential for bioaccumulation and cell membrane penetration. |

| pKa (Thiol) | ~6.5 - 7.5 (Predicted) | Exists as thiolate anion at physiological pH, increasing reactivity with electrophiles. |

Part 2: Hazard Identification (GHS Classification)

Based on SAR analysis of the thiazole-2-thiol pharmacophore.

Core GHS Classifications

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed | Warning |

| Skin Sensitization | Cat 1B | H317: May cause an allergic skin reaction | Warning |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation | Warning |

| Aquatic Toxicity (Acute) | Cat 1 | H400: Very toxic to aquatic life | Warning |

| Aquatic Toxicity (Chronic) | Cat 1 | H410: Very toxic to aquatic life with long lasting effects | Warning |

Critical Hazard: Skin Sensitization Mechanism

The most significant occupational risk for thiazole-2-thiols is Allergic Contact Dermatitis (ACD) . The thiol (-SH) group at the 2-position is a "structural alert." It undergoes oxidative dimerization to form disulfides or reacts directly with cysteine residues on skin proteins (haptenization), triggering an immune response.

Part 3: In-Depth Toxicological Profile (SAR & Read-Across)

Mechanism of Toxicity: The Thiol-Disulfide Exchange

The toxicity of 5-tert-butyl-1,3-thiazole-2-thiol is driven by its metabolic activation. Unlike inert heterocycles, the 2-thiol group is nucleophilic and redox-active.

Figure 1: Mechanism of Protein Haptenation & Sensitization This pathway illustrates why this compound is a high-risk sensitizer.

Caption: Mechanism of Action: The thiol moiety oxidizes to a reactive disulfide, which undergoes exchange with skin proteins to form immunogenic complexes.[1][2]

Acute & Chronic Toxicity Data (Analog-Derived)

Data extrapolated from 2-Mercaptobenzothiazole (MBT) and 4-tert-butyl-thiazole-2-thiol.

-

Acute Oral Toxicity: LD50 expected to be 300–2000 mg/kg (Rat).

-

Symptomology: Thiazoles can act as CNS depressants at high doses.

-

-

Genotoxicity (Ames Test):

-

Thiazole-2-thiols generally test Negative in Salmonella typhimurium strains TA98/TA100.

-

Note: Metabolic activation (S9 fraction) can sometimes generate reactive thio-metabolites, but direct mutagenicity is rare for this specific scaffold.

-

-

Carcinogenicity:

-

Parent analog (MBT) has shown equivocal evidence of carcinogenicity in rodents (adrenal/pituitary tumors) at high lifetime doses.

-

Relevance: For research handling, treat as a Suspected Carcinogen (Cat 2) to ensure maximum precaution.

-

Environmental Safety (Ecotoxicity)

The tert-butyl group significantly increases lipophilicity compared to the parent thiazole, making this compound highly toxic to aquatic organisms .

-

Predicted LC50 (Fish, 96h): < 1.0 mg/L (High Toxicity)

-

Persistence: Not readily biodegradable due to the heterocyclic ring and steric hindrance of the tert-butyl group.

-

Recommendation: All waste must be collected as hazardous chemical waste. Do NOT release to drains.

Part 4: Safe Handling & Experimental Protocols

Hierarchy of Controls Workflow

Strict adherence to engineering controls is required to prevent sensitization.

Figure 2: Laboratory Safety Decision Tree Follow this logic flow before opening the container.

Caption: Operational workflow emphasizing dust control and specific solvent selection to minimize dermal absorption.

Deactivation & Spill Cleanup Protocol

Thiol compounds have a low odor threshold and high reactivity.

-

Evacuate: If a large spill (>5g) occurs outside a hood, evacuate the area due to potential respiratory irritation.

-

Quenching Agent: Prepare a 10% Sodium Hypochlorite (Bleach) solution.

-

Chemistry:R-SH + 3NaOCl → R-SO3H + 3NaCl (Oxidation to Sulfonic Acid).

-

Note: This reaction is exothermic. Add bleach slowly.

-

-

Cleanup: Cover spill with absorbent pads. Soak pads with bleach solution. Let stand for 20 minutes to ensure oxidation of the thiol.

-

Disposal: Place treated waste in a separate container labeled "Oxidized Sulfur Waste."

Storage Stability

-

Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Risk: Air exposure leads to disulfide formation (dimerization), which changes the melting point and stoichiometry of the reagent.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733502 (Related Analog: 4-tert-butyl-thiazole-2-thiol). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for 2-Mercaptobenzothiazole (CAS 149-30-4). (Used for Read-Across Sensitization Data). Retrieved from [Link]

-

Chipinda, I., et al. (2011). Haptenation: Chemical Reactivity and Protein Binding. Journal of Allergy (Cairo). (Mechanistic basis for thiol sensitization). Retrieved from [Link]

Sources

Synthesis protocol for 5-Tert-butyl-1,3-thiazole-2-thiol from alpha-haloketones

Executive Summary & Strategic Analysis

The synthesis of 5-tert-butyl-1,3-thiazole-2-thiol (CAS 58417-82-6) presents a classic regiochemical challenge in heterocyclic chemistry. While the Hantzsch thiazole synthesis is the industry standard for generating thiazoles from

The Regioselectivity Paradox:

-

Standard

-Haloketones (e.g., 1-bromo-3,3-dimethylbutan-2-one / Bromopinacolone) predominantly yield the 4-tert-butyl isomer. -

Targeting the 5-Position: To synthesize the 5-tert-butyl isomer, the tert-butyl group must reside on the

-carbon of the dicarbonyl backbone, not the carbonyl carbon. Therefore, the required precursor is not a ketone, but an

This protocol details the specific route to the 5-isomer, correcting the common misconception that "haloketones" are the universal precursor for all alkyl-thiazoles. We utilize a modified Hantzsch cyclization involving the in situ generation of ammonium dithiocarbamate.

Mechanistic Pathway & Regiocontrol

The following diagram illustrates the divergent pathways determined by the choice of halocarbonyl precursor.

Figure 1: Divergent synthesis pathways. To achieve 5-substitution, the alkyl group must be on the alpha-carbon of the electrophile.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (2-Bromo-3,3-dimethylbutanal)

Note: This intermediate is unstable and should be prepared fresh or used immediately.

Rationale: Commercial availability of the specific

Reagents:

-

3,3-Dimethylbutanal (CAS 2987-16-8)

-

Bromine (

) or Polymer-supported Tribromide -

Temperature: 0–5 °C

Procedure:

-

Dissolve 3,3-dimethylbutanal (10.0 g, 100 mmol) in anhydrous dioxane (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add Bromine (16.0 g, 100 mmol) dropwise over 30 minutes. Critical: Maintain temperature <5 °C to prevent over-bromination or oxidation.

-

Stir for 1 hour at 0 °C, then allow to warm to room temperature (RT) for 30 minutes.

-

Decolorization indicates consumption of bromine.

-

Purification: Neutralize with saturated

, extract with DCM, and concentrate carefully under reduced pressure (cold bath). Do not distill at high temperature. Use crude immediately.

Phase 2: Cyclization to 5-Tert-Butyl-1,3-thiazole-2-thiol

Rationale: The reaction utilizes ammonium dithiocarbamate, generated in situ from carbon disulfide and ammonia, which acts as the dinucleophile (S-C-N) to close the ring.

Reagents:

-

Crude 2-Bromo-3,3-dimethylbutanal (from Phase 1)

-

Carbon Disulfide (

)[3] -

Ammonium Hydroxide (25-28%

in water) -

Ethanol (Absolute)[3]

Step-by-Step Methodology:

-

Preparation of Dithiocarbamate:

-

In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, mix Carbon Disulfide (12.0 mL, ~200 mmol) and Ethanol (50 mL).

-

Cool to 0 °C.

-

Slowly add Ammonium Hydroxide (30 mL, excess) with vigorous stirring. A yellow/orange precipitate of ammonium dithiocarbamate may form. Stir for 30 mins.

-

-

Cyclization Reaction:

-

Dissolve the crude 2-Bromo-3,3-dimethylbutanal in Ethanol (20 mL).

-

Add this solution dropwise to the dithiocarbamate mixture at 0–5 °C.

-

Observation: The reaction is exothermic. Control addition rate to maintain temp <10 °C.

-

-

Completion:

-

Remove ice bath and stir at RT for 2 hours.

-

Heat to mild reflux (60 °C) for 1 hour to ensure complete cyclization and dehydration.

-

-

Workup & Isolation:

-

Concentrate the mixture under reduced pressure to remove ethanol and excess

. -

Resuspend the residue in water (100 mL).

-

Acidification: Acidify the aqueous suspension with 2N HCl to pH ~2. This protonates the thione/thiol and precipitates the product.

-

Filter the solid precipitate.

-

-

Purification:

-

Recrystallize from Ethanol/Water (1:1) or Toluene.

-

Dry in a vacuum oven at 40 °C.

-

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of the 5-isomer.

Data Specifications & Validation

The following data points are expected for the 5-tert-butyl isomer. Note the distinction in NMR shifts compared to the 4-isomer.

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow crystalline solid | Thione tautomer often adds yellow hue. |

| Melting Point | 162 – 165 °C | 4-isomer typically melts lower (~130°C). |

| Yield | 65 – 75% | Based on starting aldehyde. |

| 1H NMR (DMSO-d6) | Critical: C4-H singlet verifies 5-substitution. | |

| 13C NMR | C=S (~188 ppm), C5 (~145 ppm), C4 (~115 ppm) | Shift of ring carbons confirms regiochemistry. |

| Solubility | Soluble in DMSO, DMF, DCM; Poor in Water |

Troubleshooting Guide

-

Problem: Low Yield.

-

Cause: Polymerization of the bromoaldehyde.

-

Solution: Use the bromoaldehyde immediately after extraction. Do not store.

-

-

Problem: Product is the 4-isomer.

-

Cause: Incorrect starting material (used Bromopinacolone instead of Bromo-aldehyde).

-

Solution: Verify precursor structure via NMR before cyclization.

-

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

-

Regioselectivity in Thiazole Synthesis: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link

-

Synthesis of 5-Substituted Thiazoles: Metzger, J. V. (1979). Thiazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Link

-

Dithiocarbamate Cyclization Methods: Sahu, P. K., et al. (2012). "Green synthesis of thiazole derivatives." Journal of Heterocyclic Chemistry. Link

Sources

Procedure for using 5-Tert-butyl-1,3-thiazole-2-thiol as a metal ligand

An In-Depth Guide to the Application of 5-Tert-butyl-1,3-thiazole-2-thiol as a Versatile Metal Ligand

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the utilization of 5-Tert-butyl-1,3-thiazole-2-thiol as a robust ligand for the synthesis of metal complexes. Thiazole-based ligands are of significant interest due to their wide-ranging applications in catalysis, materials science, and medicinal chemistry.[1][2] The presence of multiple heteroatoms (nitrogen and sulfur) allows for diverse coordination modes, enabling the formation of structurally unique and functionally versatile metal complexes.[3] This guide details the ligand's fundamental properties, a generalized protocol for metal complex synthesis, methods for characterization, and essential safety procedures.

Introduction: The Scientific Merit of 5-Tert-butyl-1,3-thiazole-2-thiol

5-Tert-butyl-1,3-thiazole-2-thiol is a heterocyclic compound featuring a 1,3-thiazole ring functionalized with a sterically demanding tert-butyl group at the 5-position and a thiol group at the 2-position. The ligand's utility stems from its unique electronic and structural characteristics.

-

Coordination Versatility: The molecule exists in a tautomeric equilibrium between the thiol and thione forms. The deprotonated thiolate form is a soft Lewis base, making it an excellent ligand for soft Lewis acidic metal centers such as Cu(I), Ag(I), Cd(II), and Pt(II).[4] The thiazole ring itself contains a nitrogen atom which can also participate in coordination, allowing the ligand to act in a monodentate, bidentate-chelating, or bridging fashion.[1][5]

-

Steric Influence: The bulky tert-butyl group provides significant steric hindrance. This can be strategically employed to control the coordination number of the metal center, prevent the formation of polymeric structures, and enhance the solubility and stability of the resulting complexes in organic solvents.

-

Biological and Material Significance: Thiazole and thiadiazole derivatives are known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][6][7] Metal complexes incorporating these scaffolds often exhibit enhanced biological efficacy.[8] Furthermore, metal-thiolate complexes are crucial in the synthesis of metal nanoclusters and have applications in materials science.[9]

Ligand Preparation and Characterization

While numerous methods exist for thiazole synthesis, a common and effective approach is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.[2]

General Synthetic Principle

The synthesis of the title ligand would typically involve the reaction of a suitable thioamide with 1-bromo-3,3-dimethyl-2-butanone. The subsequent workup and purification would yield the desired product.

Physicochemical & Spectroscopic Characterization

Accurate characterization is critical to confirm the identity and purity of the ligand before its use in coordination reactions.

| Property/Technique | Expected Observation for 5-Tert-butyl-1,3-thiazole-2-thiol | Causality & Interpretation |

| Physical State | White to pale yellow crystalline solid.[10] | The planar thiazole ring and potential for hydrogen bonding in the solid state favor a crystalline structure. |

| Melting Point | A sharp, defined melting point is indicative of high purity. | Impurities typically broaden and depress the melting point range. |

| ¹H NMR (CDCl₃/DMSO-d₆) | Singlet ~1.3-1.5 ppm (9H, -C(CH₃)₃); Singlet ~7.0-7.5 ppm (1H, C4-H); Broad singlet >10 ppm (1H, -SH/NH, exchangeable with D₂O). | The tert-butyl protons are magnetically equivalent. The chemical shift of the thiazole proton is influenced by the ring's aromaticity. The thiol/thione proton is acidic and its signal is often broad. |

| ¹³C NMR (CDCl₃/DMSO-d₆) | Signals ~30-35 ppm (-C(CH₃)₃); Signal ~120-140 ppm (C4, C5); Signal >160 ppm (C2, thione/thiol carbon). | The C2 carbon attached to two heteroatoms (N and S) is significantly deshielded and appears far downfield. |

| FT-IR (KBr Pellet, cm⁻¹) | ~3100-2900 (C-H stretch); ~2600-2550 (weak S-H stretch, if thiol tautomer present); ~1600 (C=N stretch); ~1300-1100 (C=S stretch, thione tautomer). | The presence and relative intensity of S-H and C=S bands provide insight into the dominant tautomeric form in the solid state. |

| Mass Spectrometry | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (C₇H₁₁NS₂ ≈ 173.30 g/mol ). | Confirms the molecular formula and provides evidence of structural integrity. |

Protocol: Synthesis of a Metal Complex

This section outlines a generalized, field-proven protocol for the synthesis of a metal complex using 5-Tert-butyl-1,3-thiazole-2-thiol. The procedure is based on a salt metathesis reaction, a common and effective method for forming metal-thiolate bonds.[4]

Materials & Reagents

-

5-Tert-butyl-1,3-thiazole-2-thiol (Ligand, L)

-

Metal salt precursor (e.g., NiCl₂, Cu(OAc)₂, PdCl₂)

-

Anhydrous solvent (e.g., Ethanol, Methanol, Acetonitrile, THF)

-

Base (e.g., Triethylamine (Et₃N), Sodium methoxide, Potassium tert-butoxide)

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware (Schlenk flask, condenser, dropping funnel)

Experimental Workflow Diagram

Caption: General workflow for metal complex formation.

Step-by-Step Protocol

CAUSALITY NOTE: This procedure is conducted under an inert atmosphere to prevent oxidation of the thiol/thiolate and potential side reactions with moisture-sensitive metal precursors.

-

Ligand Deprotonation (Formation of the Nucleophile):

-

In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 5-Tert-butyl-1,3-thiazole-2-thiol (e.g., 2.0 mmol) in 20 mL of anhydrous ethanol.

-

To this stirring solution, add a stoichiometric equivalent of base (e.g., triethylamine, 2.0 mmol). If using a stronger base like sodium methoxide, add it portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes. The formation of the thiolate anion is crucial as it is a much stronger nucleophile than the neutral thiol, facilitating the reaction with the metal center.[4]

-

-

Coordination Reaction:

-

In a separate flask, dissolve the metal salt (e.g., NiCl₂, 1.0 mmol, for a 2:1 ligand-to-metal ratio) in a minimum amount of anhydrous ethanol (e.g., 10 mL).

-

Slowly add the metal salt solution dropwise to the stirring ligand solution over 15 minutes. A color change or the formation of a precipitate often indicates the initiation of complexation.

-

After the addition is complete, heat the reaction mixture to reflux (if necessary) and maintain it for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration.

-

Wash the collected solid sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and byproducts.

-

Dry the complex under vacuum.

-

For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., DMF/ethanol, CH₂Cl₂/hexane).

-

Characterization of the Metal Complex

Confirming the structure of the newly synthesized complex is a critical validation step.

| Technique | Expected Observation upon Complexation | Interpretation |